Compound Description: ClUDP is a mechanism-based inhibitor of Escherichia coli ribonucleotide reductase (RDPR). [] It inactivates the enzyme by generating a 2′-deoxy-3′-ketonucleotide intermediate via a net 1,2 hydrogen shift. [] This process ultimately leads to the formation of 2-methylene-3(2H)-furanone, a species that covalently modifies and inactivates RDPR. []
2′-Azido-2′-deoxyuridine 5′-diphosphate (N3UDP)
Compound Description: N3UDP is a potent mechanism-based inhibitor of RDPR from Escherichia coli. [, , , ] Upon interaction with RDPR, N3UDP leads to the loss of the essential tyrosyl radical in the R2 subunit and generates a nitrogen-centered radical covalently bound to the active site of the R1 subunit. [, , ] This process ultimately inactivates the enzyme and disrupts DNA synthesis. [, , ]
Compound Description: This compound is an isotopically labeled derivative of N3UDP used to investigate the mechanism of RDPR inactivation. [] The incorporation of the (17)O atom at the 3′-position allows for electron paramagnetic resonance (EPR) studies to examine the nitrogen-centered radical formed during the inactivation process. []
5-Iodo-2′-deoxyuridine-5′-diphosphate
Compound Description: This compound is an iodinated analogue of 2′-Deoxyuridine-5′-diphosphate. [] It serves as a crucial starting material for the synthesis of various diphosphate analogues, including 5′-phosphonoacetamido, 5′-N-phosphonosulfamoyl, and 5′-O-sulfamoylcarbamoyl derivatives. [] These derivatives are investigated for their potential antiviral activities. []
Compound Description: 5-N3dUTP is a photoactive nucleotide analogue of dUTP that can be incorporated into DNA by Escherichia coli DNA polymerase I. [] It serves as a useful tool for creating light-sensitive DNA for various biochemical and biophysical studies. []
5-Thiocyanato-2′-deoxyuridine (SCNdU)
Compound Description: SCNdU is a potential radiosensitizer that forms a uracil-C5-thiyl radical upon reaction with radiation-produced electrons. [] This radical can subsequently dimerize, potentially inducing DNA damage and enhancing the effectiveness of radiotherapy. []
5-[(Cyanomethylene)oxy]-2′-deoxyuridine
Compound Description: This compound exhibits antiviral activity against herpes simplex virus and is structurally similar to the known antiviral agent 5-(propynyloxy)-2′-deoxyuridine. []
(E)-5-(2-Bromovinyl)-2′-deoxyuridine (BVDU)
Compound Description: BVDU is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). [, ] Its selectivity stems from specific phosphorylation by the virus-encoded thymidine kinase (TK). [, ] BVDU triphosphate acts as a competitive inhibitor or alternate substrate for the viral DNA polymerase, disrupting viral DNA replication. [, ]
5-Formyl-2′-deoxyuridine
Compound Description: This compound acts as a building block for incorporating an aldehyde functional group into DNA. [] Oligonucleotides containing 5-formyl-2′-deoxyuridine exhibit increased thermal stability compared to their unmodified counterparts and can react with amines to form Schiff base derivatives. []
5-Mercaptomethyl-2′-deoxyuridine
Compound Description: This nucleoside exhibits potent antiviral activity against the herpes virus of infectious bovine rhinotracheitis (IBR). [] Its potency is comparable to other antiviral agents like 5-iododeoxyuridine and cytosine arabinoside. []
5-Trifluoromethyl-2′-deoxyuridine (F3TdR)
Compound Description: F3TdR exhibits antiviral activity against vaccinia virus by interfering with the synthesis of late viral messenger RNA and proteins. [] It affects the normal transcription and translation processes necessary for viral replication. []
(E)-5-(2-Iodovinyl)-2′-deoxyuridine (IVDU)
5-Vinyl-2′-deoxyuridine
Compound Description: This compound serves as a synthetic precursor for various 5-substituted 2′-deoxyuridine derivatives, including iodohydrin and iodomethoxy derivatives. [] These derivatives are investigated for their antiviral and cytotoxic activities. []
3′-Azido-2′,3′-dideoxyuridine (AzdU, CS-87)
Compound Description: AzdU is a potent inhibitor of human immunodeficiency virus (HIV) replication in human peripheral blood mononuclear cells (PBMC). [] It exhibits limited toxicity towards human bone marrow cells (BMC), making it a promising anti-HIV agent. [] AzdU undergoes unique metabolic pathways in PBMC and BMC, leading to the formation of diphosphohexose derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DUDP is a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate and a deoxyuridine phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a dUDP(3-). Deoxyuridine-5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). dUDP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Deoxyuridine-5'-diphosphate is a natural product found in Homo sapiens and Bos taurus with data available. dUDP is a metabolite found in or produced by Saccharomyces cerevisiae.
S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice.
Naloxegol is an organic heteropentacyclic compound that is naloxone in which the keto group is replaced by a PEG moiety. Used for treatment of opioid-induced constipation. It has a role as a mu-opioid receptor antagonist and a cathartic. It is an organic heteropentacyclic compound, a member of phenols, an aromatic ether, a tertiary alcohol and a polyether. It is functionally related to a naloxone. It derives from a hydride of a morphinan. Naloxegol, for "PEGylated naloxol" is a peripherally-selective opioid antagonist developed by AstraZeneca. It was approved by the FDA in September 2014 and is indicated for the treatment of opioid-induced constipation (OIC) in adult patients with chronic non‑cancer pain. The advantage of naloxegol over the opioid antagonist naloxone is that its PEGylated structure allows for high selectivity for peripheral opioid receptors and lack of entry into the central nervous system through the blood-brain barrier. Naloxegol is an Opioid Antagonist. The mechanism of action of naloxegol is as an Opioid Antagonist. Naloxegol is a peripherally acting opioid antagonist which is used to treat constipation caused by chronic opioid use for noncancer pain. Naloxegol has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury. Naloxegol is a pegylated form of naloxone, a peripherally-acting mu-opioid receptor antagonist, that can be used to reduce opioid-induced symptoms. Upon administration, naloxegol binds to and blocks mu-opioid receptors in the peripheral nervous system. This prevents peripheral opioid receptor activation and abrogates opioid-induced side effects, such as opioid-induced constipation (OIC). Pegylation of naloxone reduces permeability across the blood-brain barrier (BBB) and prevents this agent from interfering with the analgesic activity of opioid receptor agonists. See also: Naloxegol Oxalate (has salt form).